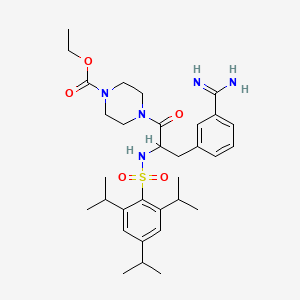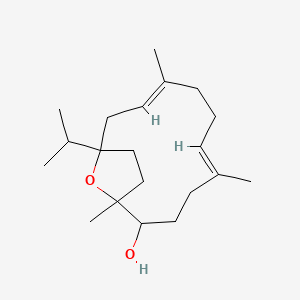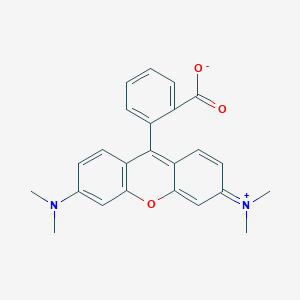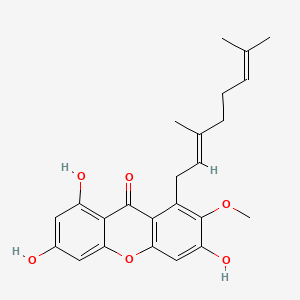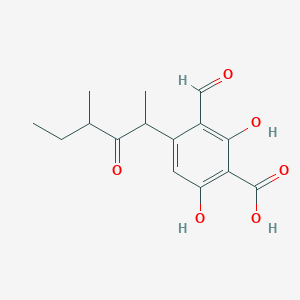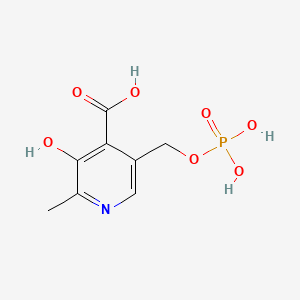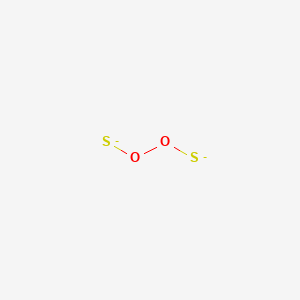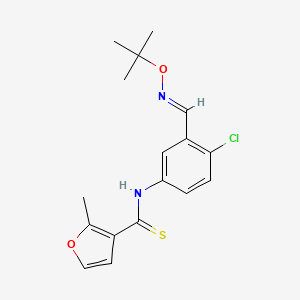
UC10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UC10 is a compound known for its role as a nonnucleoside inhibitor of HIV-1 reverse transcriptase. It has been studied for its potential clinical importance in treating HIV infections. The compound is part of a class of carboxanilides, which are known for their ability to inhibit the reverse transcriptase enzyme, a crucial component in the replication of the HIV virus .
准备方法
The synthesis of UC10 involves the preparation of carboxanilide derivatives. The synthetic route typically includes the reaction of aniline derivatives with carboxylic acid derivatives under specific conditions to form the carboxanilide structure.
化学反应分析
UC10 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
UC10 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: this compound is used as a model compound to study the inhibition of reverse transcriptase enzymes.
Biology: The compound is used in biological assays to understand the mechanisms of HIV replication and inhibition.
Medicine: this compound has been investigated for its potential use in developing antiviral therapies for HIV infections.
Industry: While its industrial applications are limited, this compound’s role in research and development makes it valuable for pharmaceutical companies working on antiviral drugs
作用机制
UC10 exerts its effects by inhibiting the HIV-1 reverse transcriptase enzyme. It binds to the enzyme at a site distinct from the active site, causing a conformational change that reduces the enzyme’s activity. This inhibition prevents the replication of the HIV virus, thereby reducing the viral load in infected individuals. The molecular targets of this compound include specific amino acid residues in the reverse transcriptase enzyme, which are crucial for its binding and inhibitory action .
相似化合物的比较
UC10 is part of a class of compounds known as carboxanilides, which include other inhibitors like UC38, UC84, and UC781. These compounds share a similar mechanism of action but differ in their potency and resistance profiles. For example:
UC38: Known for its shorter isopropylmethanoyl substituents, which affect its binding affinity.
UC84: The prototype compound, which has weaker inhibition against certain resistant strains.
UC781: Exhibits strong inhibition even against resistant strains, making it more potent than this compound in some cases
This compound’s uniqueness lies in its specific binding mode and the conformational changes it induces in the reverse transcriptase enzyme, which differ slightly from other carboxanilides.
属性
CAS 编号 |
172998-57-1 |
|---|---|
分子式 |
C17H19ClN2O2S |
分子量 |
350.9 g/mol |
IUPAC 名称 |
N-[4-chloro-3-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11-14(7-8-21-11)16(23)20-13-5-6-15(18)12(9-13)10-19-22-17(2,3)4/h5-10H,1-4H3,(H,20,23)/b19-10+ |
InChI 键 |
PLGIIOKXCKDKEU-VXLYETTFSA-N |
SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)(C)C |
手性 SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OC(C)(C)C |
规范 SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)(C)C |
Key on ui other cas no. |
172998-57-1 |
同义词 |
N-((4-chloro-3-((1,1-dimethylethoxy)imino)methyl)phenyl)-3-furancarbothiamide UC 10 UC-10 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


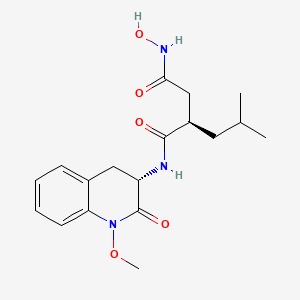
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;dihydrate](/img/structure/B1241733.png)
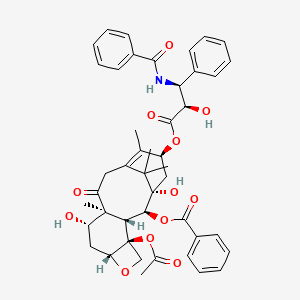
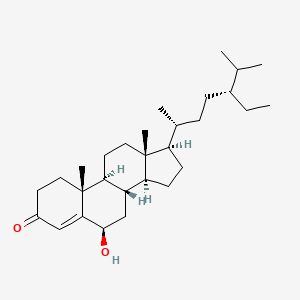
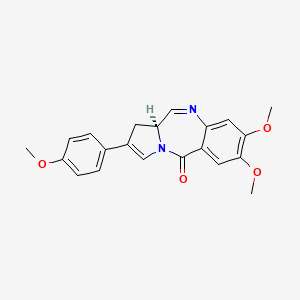
![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
![2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5-phenyl-6-dimethoxymethyl-1H-imidazopyridine](/img/structure/B1241745.png)
